

Application Notes: Designing Tissue-Selective PROTACs with Thalidomide Derivatives

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Compound of Interest

Compound Name: Thalidomide-5-NH₂-CH₂-COOH

CAS No.: 2412056-27-8

Cat. No.: B10828227

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Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal system to eliminate disease-causing proteins.^{[1][2][3]} These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.^[3] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.^[4]^[5]

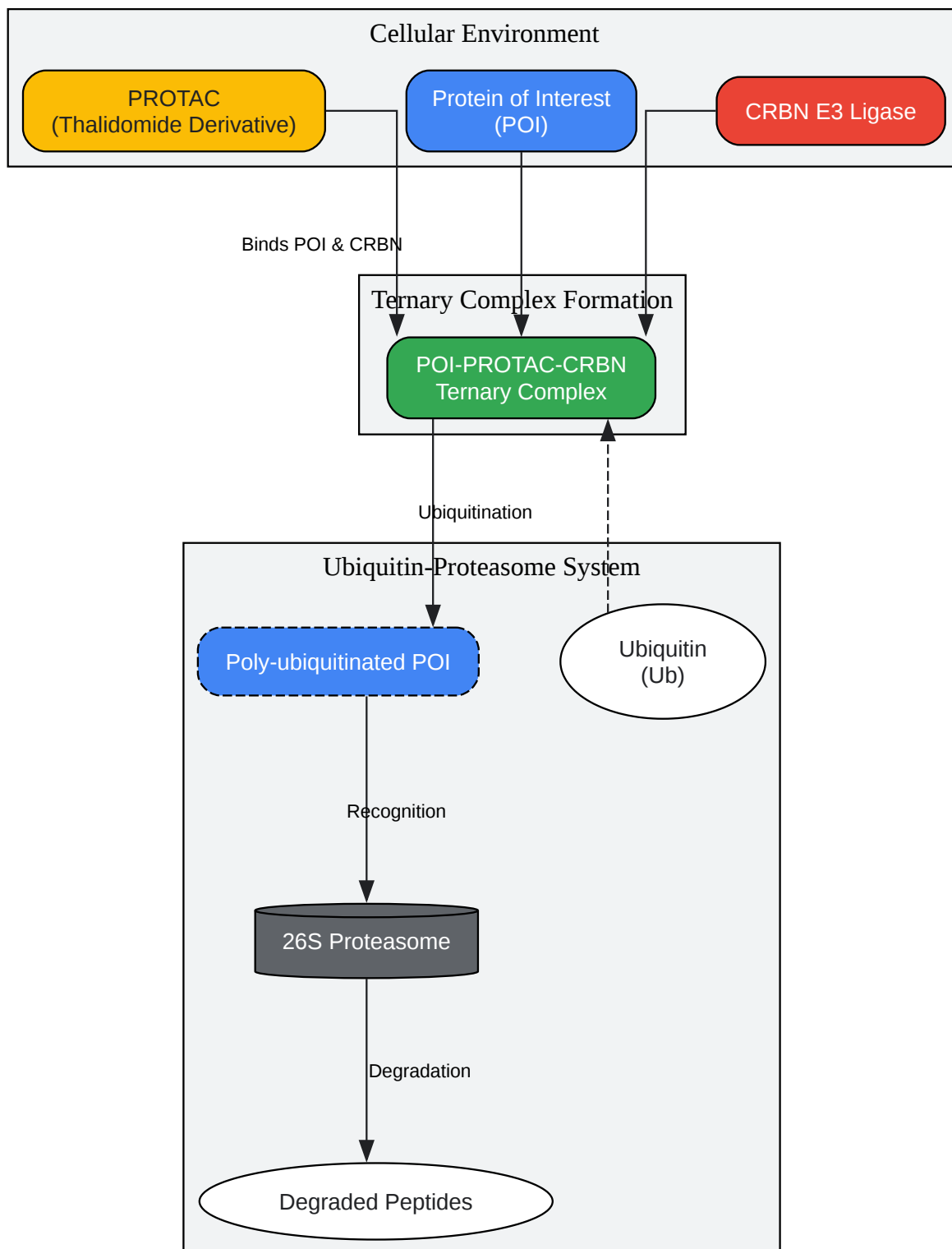
Thalidomide and its derivatives, such as lenalidomide and pomalidomide, are widely used E3 ligase ligands in PROTAC design.^{[1][6][7]} They function by recruiting the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex.^{[1][7][8]} PROTACs based on these "IMiD" compounds benefit from their well-established clinical profiles, oral bioavailability, and favorable physicochemical properties.^{[7][9]}

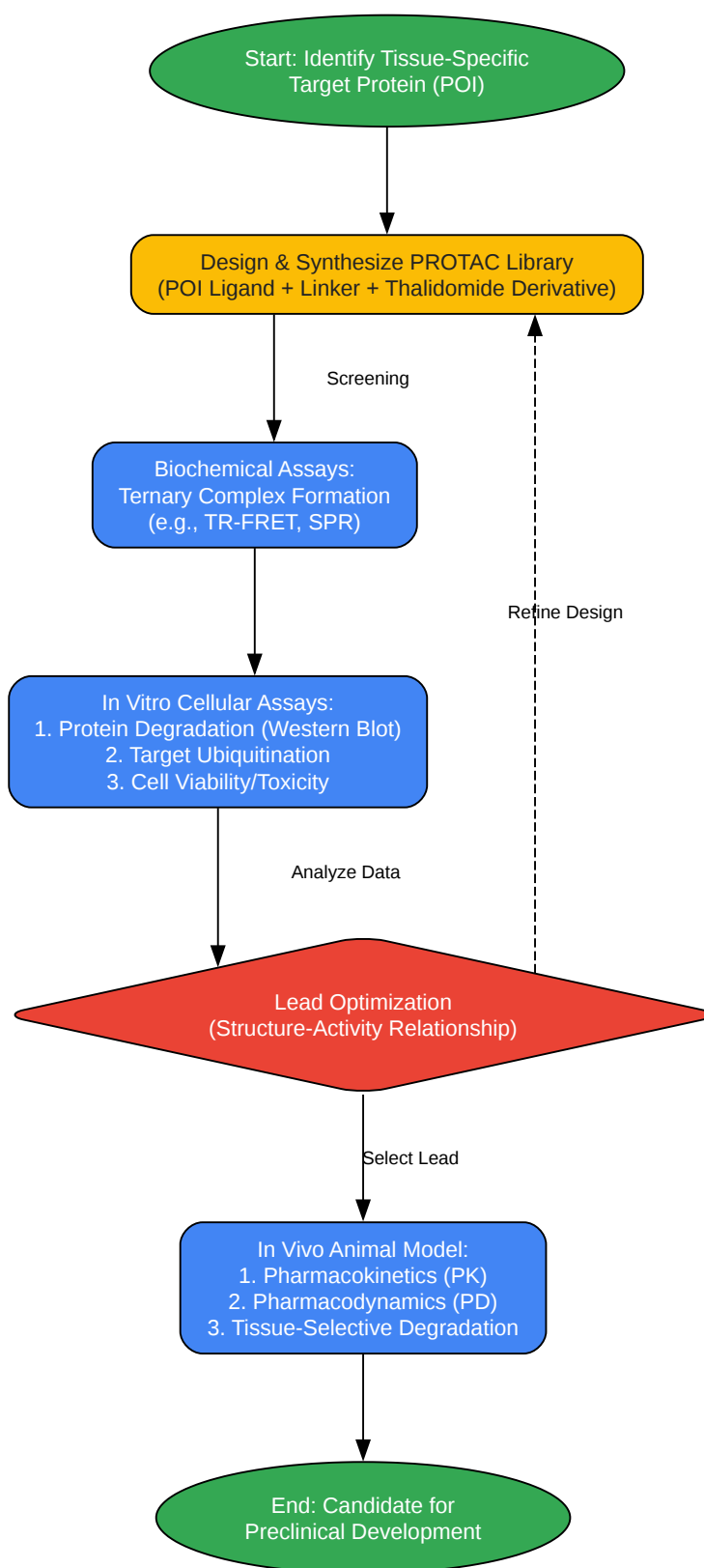
A critical challenge in PROTAC development is achieving tissue selectivity to maximize therapeutic efficacy while minimizing systemic toxicity and off-target effects.^{[10][11][12]} This

document provides an overview of rational design strategies, key quantitative data for exemplary PROTACs, and detailed protocols for evaluating tissue-selective, thalidomide-based PROTACs.

Core Mechanism of a Thalidomide-Based PROTAC

The fundamental mechanism involves the PROTAC molecule acting as a bridge to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the target protein's surface. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.





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